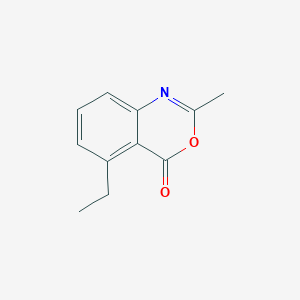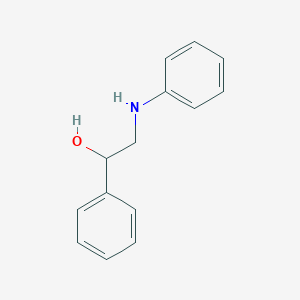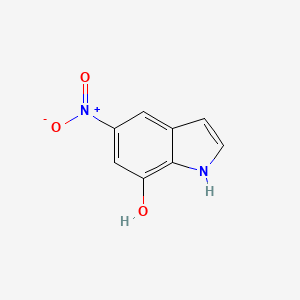
5-Nitro-1H-indol-7-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-1H-indol-7-OL: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1H-indol-7-OL typically involves the nitration of 1H-indol-7-OL. One common method is the reaction of 1H-indol-7-OL with a nitrating agent such as nitric acid in the presence of a strong acid like sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-1H-indol-7-OL undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The hydroxyl group at the 7-position can participate in nucleophilic substitution reactions, forming ethers or esters.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinonoid structures.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Alkyl halides or acyl chlorides, base (e.g., sodium hydroxide), organic solvents (e.g., dichloromethane).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: 5-Amino-1H-indol-7-OL.
Substitution: 7-Alkoxy-5-nitro-1H-indole or 7-Acyl-5-nitro-1H-indole.
Oxidation: Quinonoid derivatives.
Scientific Research Applications
Chemistry: 5-Nitro-1H-indol-7-OL is used as a building block in the synthesis of more complex indole derivatives. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology and Medicine: The compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its nitro and hydroxyl groups contribute to the color properties of these materials .
Mechanism of Action
The mechanism of action of 5-Nitro-1H-indol-7-OL involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
5-Nitroindole: Lacks the hydroxyl group at the 7-position, resulting in different chemical reactivity and biological activity.
7-Hydroxyindole: Lacks the nitro group at the 5-position, leading to different applications and properties.
5-Amino-1H-indol-7-OL: Formed by the reduction of 5-Nitro-1H-indol-7-OL, with distinct biological activities.
Uniqueness: this compound is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and biological properties. This combination of functional groups allows for versatile applications in various fields of research .
Properties
Molecular Formula |
C8H6N2O3 |
|---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
5-nitro-1H-indol-7-ol |
InChI |
InChI=1S/C8H6N2O3/c11-7-4-6(10(12)13)3-5-1-2-9-8(5)7/h1-4,9,11H |
InChI Key |
CDUWPGNHTYNMBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13658600.png)
![9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B13658602.png)

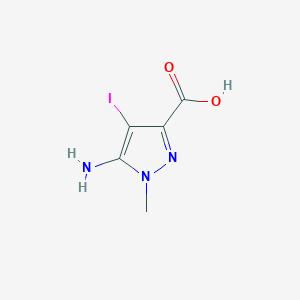
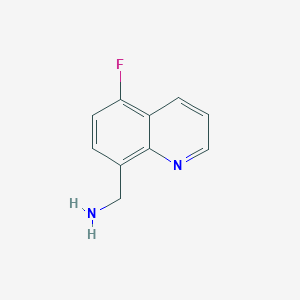
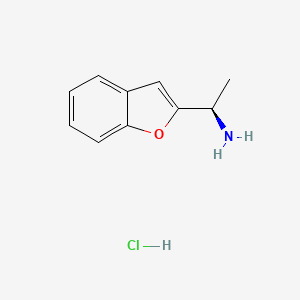
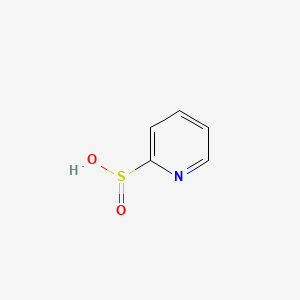
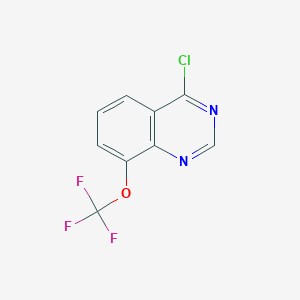
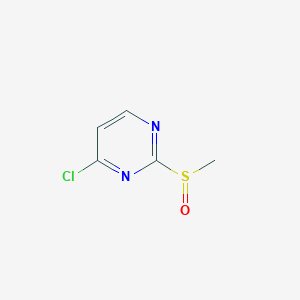
![6-Iodobenzo[d]isothiazol-3(2H)-one](/img/structure/B13658654.png)
![methyl (2R,3R)-2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate](/img/structure/B13658655.png)

